molecular formula C38H58O6S B1582434 Irganox 1035 CAS No. 41484-35-9

Irganox 1035

Cat. No. B1582434
CAS RN: 41484-35-9
M. Wt: 642.9 g/mol
InChI Key: VFBJXXJYHWLXRM-UHFFFAOYSA-N
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Description

Irganox 1035 is a sulfur-containing primary phenolic antioxidant and heat stabilizer . It provides efficient processing stabilization, long-term thermal stability, excellent system compatibility, and low color . It is compatible with polymers including polyolefins, polyethylene, polypropylene, polybutene, styrene homo- and copolymers .


Molecular Structure Analysis

The molecular formula of Irganox 1035 is C38H58O6S . Its average mass is 642.929 Da and its monoisotopic mass is 642.395386 Da .


Chemical Reactions Analysis

Irganox 1035, like other Irganox compounds, can be quantified using sensitive and accurate analytical methods . In model experiments, Irganox 1035 has been shown to undergo quick oxidation at its sulfur atom .


Physical And Chemical Properties Analysis

Irganox 1035 is a white to off-white powder or granules . It has no odor and dusts can form an explosive mixture with air .

Scientific Research Applications

Antioxidant Role in Polymer Degradation

Irganox 1035 has been studied for its role in inhibiting polymer degradation. In the electrical cable insulation of nuclear power plants, it has been found to inhibit chain oxidation and affect radical processes, influencing the thermal cross-linking capability of polyethylene (Boguski, Przybytniak, & Mirkowski, 2012).

Damping Properties in Polyacrylate Emulsion Hybrids

Research has shown that Irganox 1035 enhances the damping properties of polyacrylate emulsion (PAE) hybrids. By adding Irganox 1035 to PAE, the damping performance significantly improves, suggesting a promising application in damping materials (Zhou, Zhang, Zhang, Guo, & Wang, 2012).

Influence in Peroxide-Cured Low-Density Polyethylene

Irganox 1035, combined with other antioxidants, impacts the peroxide curing reaction and long-term stability of crosslinked low-density polyethylene. The study highlights the synergistic effects and aging resistance imparted by Irganox 1035 in these materials (Zhang, Yang, Song, & Zheng, 2012).

Photostabilization of Styrene-Butadiene Copolymer

The application of Irganox 1035 in photostabilization is evident in its ability to inhibit the photo-oxidation of styrene-butadiene copolymer. This shows the potential of Irganox 1035 in enhancing the stability of materials against photo-induced degradation (Nowakowska, 1985).

Processing Stability in Peroxide-Cure LDPE

Irganox 1035 influences the peroxide-cure reaction in low-density polyethylene (LDPE). The presence of Irganox 1035 reduces the storage modulus and scorch of LDPE, highlighting its role in modulating crosslinking kinetics and processing stability (Zhang, Yang, Song, & Zheng, 2012).

Characterization in Polymer Additives

Studies have used gel permeation chromatography with atmospheric pressure chemical ionization-mass spectrometry to analyze polymer additives like Irganox 1035, providing insights into the characterization and quantification of such antioxidants in polymers (Boborodea & Brookes, 2017).

Safety And Hazards

Irganox 1035 may cause an allergic skin reaction . It’s recommended to wear protective gloves, avoid breathing dust or fume, and not to allow contaminated work clothing out of the workplace . In case of skin contact, it’s advised to wash thoroughly with soap and water .

Future Directions

Irganox 1035, as part of the Irganox series, continues to be used in a wide variety of applications due to its long-term thermal and process stability . It’s expected to remain a key component in the polymer industry, particularly in the manufacturing of polyolefins and other polymers .

properties

IUPAC Name

2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58O6S/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)43-17-19-45-20-18-44-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBJXXJYHWLXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCSCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7028011
Record name Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
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Molecular Weight

642.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid, White to off-white solid; [EPA ChAMP: Hazard Characterization] White to off-white powder, granules, or pellets; Odorless; [Great Lakes Chemical MSDS]
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester
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Record name 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester
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Product Name

Irganox 1035

CAS RN

41484-35-9
Record name Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
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Record name Anox 70
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7028011
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Record name Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name THIOETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
J Zhu, X Zhao, L Liu, M Song… - Journal of Applied Polymer …, 2018 - Wiley Online Library
… , Irganox-1035 was chosen from four common hindered phenols for its better compatibility with NBR230S. Different mass ratios Irganox-1035/… dam** parameters in Irganox-1035/NBR …
Number of citations: 21 onlinelibrary.wiley.com
PG Demertzis, R Franz - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
… For Irganox 1035 and Irganox 3114 the corresponding mobile phase was a mixture of 95% MeCN and 5% H2O. Both spiked and blank samples were directly (without any pretreatment …
Number of citations: 15 link.springer.com
L Matisová-Rychlá, J Rychlý, Z Fodor… - … Journal of Polymeric …, 1990 - Taylor & Francis
… oxidation of polyolefins hitherto is due to a lower antioxidative efficiency of HALSes when compared with commonly used phenolic antioxidants such as Irganox 1010, Irganox 1035, etc.…
Number of citations: 10 www.tandfonline.com
S Kudła, J Poskrobko - researchgate.net
… , such as commercially available Irganox 1081, Irganox 1035 or Lowinox TBM 6. In our team … others sulphur containing hindered phenols, like Lowinox TBM 6 or Irganox 1035, are used. …
Number of citations: 0 www.researchgate.net
G Gillet, O Vitrac, S Desobry - Journal of Applied Polymer …, 2011 - Wiley Online Library
… Thus, although BHT, Irganox 1330, Irganox 1035, and Irganox 1076 had very similar spectra, the concentration in BHT patterns could be guessed from their responses in the fingerprint …
Number of citations: 13 onlinelibrary.wiley.com
MA Farajzadeh, A Nasserzadeh, A Ranji - Microchimica Acta, 2008 - Springer
A simple spectrophotometric method is presented for the determination of tetrakis [methylene (3,5-di-tert-butyl-4-hydroxyhyrocinnamate)] methane (Irganox 1010) in polymeric samples. …
Number of citations: 3 link.springer.com
E Reingruber, W Buchberger - Journal of separation science, 2010 - Wiley Online Library
Polymeric materials are complex samples, as they contain various groups of additives, compounding ingredients, and fillers. An important group of additives are stabilizers. Efficient …
X Zhang, H Yang, Y Song… - Journal of applied polymer …, 2012 - Wiley Online Library
… The primary antioxidants Irganox 1035 and 1076 with low T m 's showed better depression of the crosslinking reaction. With the same primary antioxidants, the secondary antioxidants …
Number of citations: 18 onlinelibrary.wiley.com
M Uhniat, M Sudoł, S Kudła - Polymer degradation and stability, 2000 - Elsevier
… 4-hydroxy groups in their benzene ring (Irganox 1010 and Irganox 1035). Unlike the FTIR spectra of Irganox 1010 and Irganox 1035, that of Irganox 1081 does not show the presence of …
Number of citations: 43 www.sciencedirect.com
X Zhou, G Zhang, W Zhang, W Guo, J Wang - Polymer journal, 2012 - nature.com
… In this study, when the Irganox-1035 amount in the PAE/Irganox-1035 hybrids increases from 0 to 70 phr, the tanδ values increase from 2.2 to 4.2, demonstrating that addition of …
Number of citations: 10 www.nature.com

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